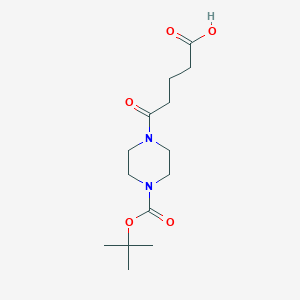

4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Carboxy-butyryl)-piperazine-1-carboxylic acid tert-butyl ester, also known as CBPC or tert-butyl 4-(4-carboxybutanamido)piperidine-1-carboxylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CBPC is a piperazine derivative that has been synthesized for its use as a prodrug, which means that it is converted into its active form once it enters the body.

Wissenschaftliche Forschungsanwendungen

PROTAC Linker

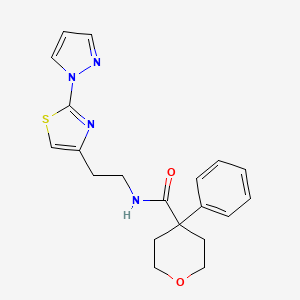

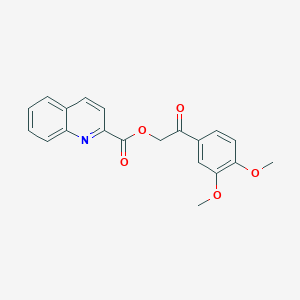

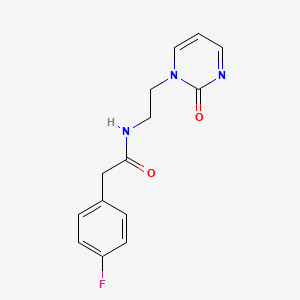

N-Boc-piperazine-C3-COOH is a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system . This compound can be used to synthesize a range of PROTACs .

Synthesis of Piperazine-Containing Drugs

The compound is used in the synthesis of piperazine-containing drugs . Piperazine is a common moiety in many biologically active compounds and drugs due to its impact on the physicochemical properties of the final molecule, its structural and conformational characteristics, and its easy handling in synthetic chemistry .

Kinase Inhibitors

N-Boc-piperazine-C3-COOH can be used in the synthesis of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) that contribute to cell growth and survival. These inhibitors can be used in the treatment of cancer and inflammatory diseases .

Receptor Modulators

This compound can be used in the synthesis of receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells. They can be used to treat a wide range of diseases, including hormonal disorders, cardiovascular diseases, and certain types of cancer .

Synthesis of PROTAC PD-1/PD-L1 Degrader-1

N-Boc-piperazine-C3-COOH can be used in the synthesis of PROTAC PD-1/PD-L1 degrader-1 . PD-1 and PD-L1 are proteins that play a key role in suppressing the immune system’s response to cancer cells. By degrading these proteins, the immune system can potentially be reactivated to fight cancer .

Direct Lithiation

N-Boc-piperazine-C3-COOH can be used in direct lithiation . Lithiation is a process in organic chemistry where a hydrogen atom in a molecule is replaced by a lithium atom. This process is often used in the synthesis of complex organic molecules .

C14H24N2O5C_{14}H_{24}N_{2}O_{5}C14H24N2O5

and a molecular weight of 300.35 .Wirkmechanismus

Target of Action

N-Boc-piperazine-C3-COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Instead, it serves as a linker in PROTAC molecules, connecting the ligand that binds to the target protein with the ligand that binds to the E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by N-Boc-piperazine-C3-COOH is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the degradation of specific target proteins, PROTACs can modulate various biochemical pathways depending on the function of the target protein .

Result of Action

The result of the action of N-Boc-piperazine-C3-COOH is the degradation of the target protein in the cells where the PROTAC is active . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action of N-Boc-piperazine-C3-COOH, as part of a PROTAC, can be influenced by various environmental factors. These include the expression levels of the target protein and the E3 ligase, the presence of other competing substrates for the E3 ligase, and the overall state of the ubiquitin-proteasome system in the cell . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the PROTAC .

Eigenschaften

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-7-15(8-10-16)11(17)5-4-6-12(18)19/h4-10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDIQBGTOJOHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2817083.png)

![2-[4-[(4-Propan-2-ylphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2817085.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2817090.png)

![1-(4-bromophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817091.png)

![2-(4-methylphenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2817092.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2817098.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2817100.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2817102.png)

![2-(4-(Pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2817105.png)